molecular formula C8H10N2 B13598906 2-(Pyridin-4-yl)cyclopropan-1-amine CAS No. 933712-84-6

2-(Pyridin-4-yl)cyclopropan-1-amine

Cat. No.: B13598906
CAS No.: 933712-84-6
M. Wt: 134.18 g/mol
InChI Key: CISQJYJSJIJMML-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)cyclopropan-1-amine typically involves the cyclopropanation of pyridine derivatives. One common method is the reaction of pyridine with cyclopropylamine under specific conditions . The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted cyclopropanamine derivatives .

Scientific Research Applications

2-(Pyridin-4-yl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropane ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could modulate biological processes in novel ways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-4-yl)cyclopropan-1-amine is unique due to its specific attachment of the cyclopropane ring to the pyridine ring via an amine group.

Biological Activity

2-(Pyridin-4-yl)cyclopropan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}N2_2, with a molecular weight of approximately 160.22 g/mol. The compound features a cyclopropane ring attached to a pyridine moiety, which contributes to its unique chemical properties and biological activities.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that compounds with similar structural features showed efficacy against various cancer cell lines, suggesting that this compound could potentially inhibit tumor growth through specific molecular interactions.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50_{50} (μM)Mechanism of Action
This compoundHeLa (cervical carcinoma)15.5Inhibition of cell proliferation
1-(1H-pyrrolo[2,3-b]pyridin-4-yl)L1210 (leukemia)12.3Apoptosis induction
1-[2-(Difluoromethyl)pyridin-4-yl]CEM (T-cell leukemia)10.7Receptor antagonism

The mechanism by which this compound exerts its biological effects often involves binding to specific targets within cells, such as enzymes or receptors. Interaction studies have shown that it can modulate the activity of various proteins involved in cancer progression and other diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine ring or cyclopropane structure can significantly influence its potency and selectivity.

Table 2: Examples of Structural Modifications

ModificationEffect on Activity
Halogen substitution on pyridineIncreased binding affinity
Alkylation of amine groupEnhanced lipophilicity and metabolic stability
Alteration of cyclopropane ringChanges in receptor selectivity

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • In Vivo Efficacy : In animal models, derivatives of this compound have shown significant reductions in tumor size when administered at specific dosages.
  • Targeted Therapy : A study focused on the compound's ability to target nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cancer metabolism, indicating its potential role in combination therapies.

Properties

CAS No.

933712-84-6

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

2-pyridin-4-ylcyclopropan-1-amine

InChI

InChI=1S/C8H10N2/c9-8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5,9H2

InChI Key

CISQJYJSJIJMML-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=NC=C2

Origin of Product

United States

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